2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide 2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894028-03-6
VCID: VC11882646
InChI: InChI=1S/C20H21FN2O4S/c1-27-11-10-22-20(24)13-23-12-19(16-7-3-5-9-18(16)23)28(25,26)14-15-6-2-4-8-17(15)21/h2-9,12H,10-11,13-14H2,1H3,(H,22,24)
SMILES: COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F
Molecular Formula: C20H21FN2O4S
Molecular Weight: 404.5 g/mol

2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide

CAS No.: 894028-03-6

Cat. No.: VC11882646

Molecular Formula: C20H21FN2O4S

Molecular Weight: 404.5 g/mol

* For research use only. Not for human or veterinary use.

2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide - 894028-03-6

Specification

CAS No. 894028-03-6
Molecular Formula C20H21FN2O4S
Molecular Weight 404.5 g/mol
IUPAC Name 2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]-N-(2-methoxyethyl)acetamide
Standard InChI InChI=1S/C20H21FN2O4S/c1-27-11-10-22-20(24)13-23-12-19(16-7-3-5-9-18(16)23)28(25,26)14-15-6-2-4-8-17(15)21/h2-9,12H,10-11,13-14H2,1H3,(H,22,24)
Standard InChI Key FIKPWICWMLOOCG-UHFFFAOYSA-N
SMILES COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F
Canonical SMILES COCCNC(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

2-{3-[(2-Fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-N-(2-methoxyethyl)acetamide (CAS# 894028-03-6) is an acetamide-functionalized indole derivative with a molecular formula of C20H21FN2O4S\text{C}_{20}\text{H}_{21}\text{FN}_2\text{O}_4\text{S} and a molecular weight of 404.5 g/mol . The structure comprises:

  • A 1H-indole core substituted at position 3 with a methanesulfonyl group linked to a 2-fluorophenyl ring.

  • An acetamide side chain at position 1 of the indole, modified with a 2-methoxyethyl group on the nitrogen atom.

The presence of fluorine enhances metabolic stability and binding affinity, while the methanesulfonyl group contributes to electron-withdrawing effects, influencing reactivity . The 2-methoxyethyl substituent improves solubility, a critical factor for bioavailability .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via multistep organic reactions:

  • Indole Functionalization: The indole core is sulfonylated at position 3 using 2-fluorophenylmethanesulfonyl chloride under basic conditions .

  • Acetamide Formation: The indole nitrogen is alkylated with chloroacetyl chloride, followed by nucleophilic substitution with 2-methoxyethylamine .

Key intermediates are purified via column chromatography and characterized using:

  • 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm regioselectivity.

  • High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H21FN2O4S\text{C}_{20}\text{H}_{21}\text{FN}_2\text{O}_4\text{S}
Molecular Weight404.5 g/mol
LogP~3.64 (estimated)
Polar Surface Area46.4 Ų

The logP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Pharmacological Profile and Biological Activities

Antimicrobial Activity

Structural analogs with N-methylsulfonylindole moieties exhibit broad-spectrum antimicrobial effects. For example, compounds with similar sulfonamide groups showed MIC values of <3.90 µg/ml against Salmonella enterica and E. coli . The fluorine atom enhances interactions with bacterial enzymes through halogen bonding .

Anti-Inflammatory and Antioxidant Effects

Indole derivatives bearing sulfonamide groups demonstrate dual COX-2/5-LOX inhibition, reducing prostaglandin and leukotriene synthesis . In RAW264.7 macrophages, analogs suppressed TNF-α production by 40–60% at 10 µM . Additionally, the acetamide side chain contributes to radical scavenging, with DPPH assay IC₅₀ values ranging from 2.33–5.81 µM .

Enzyme Inhibition

α-Amylase Inhibition: Indole-3-acetamides with similar structures showed IC₅₀ values as low as 0.92 µM, comparable to acarbose . Molecular docking revealed hydrogen bonding with Asp300 and π-π interactions with Trp59 residues .

Mechanism of Action and Molecular Targets

Tubulin Polymerization Inhibition

Indolesulfonamides bind to the colchicine site of tubulin, disrupting microtubule assembly . This mechanism induces mitotic arrest and apoptosis in cancer cells . Molecular dynamics simulations suggest the methanesulfonyl group stabilizes interactions with β-tubulin’s Thr179 and Asn258 residues .

Antiviral Activity

Acetamide derivatives targeting respiratory syncytial virus (RSV) and influenza A virus (IAV) inhibit viral replication via competitive binding to envelope glycoproteins . EC₅₀ values for related compounds range from 0.5–2.0 µM .

Structure-Activity Relationship (SAR)

  • Fluorine Substitution: The 2-fluorophenyl group enhances metabolic stability and target affinity compared to non-halogenated analogs .

  • Methoxyethyl Side Chain: Increases solubility and reduces cytotoxicity (e.g., IC₅₀ > 50 µM in HEK293 cells) .

  • Sulfonamide Linker: Critical for enzyme inhibition; replacing sulfonyl with carbonyl decreases activity by 10-fold .

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